
Binucleine 2
Overview
Description
Binucleine 2 is a small-molecule inhibitor with isoform-specific activity against Drosophila melanogaster Aurora B kinase, a key regulator of mitosis and cytokinesis. Aurora B kinase, part of the chromosomal passenger complex (CPC), coordinates chromosome alignment, spindle assembly, and contractile ring formation during cell division . This compound acts as an ATP-competitive inhibitor, targeting a hydrophobic pocket near the ATP-binding site of Aurora B. Its specificity arises from interactions with critical residues in the kinase hinge region, particularly Ile132, which is absent in human or Xenopus Aurora B orthologs .
Studies using Drosophila Kc167 and S2 cells demonstrated that this compound induces mitotic defects, including failed cytokinesis and binucleate cell formation, phenocopying Aurora B RNAi depletion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Binucleine 2 involves the reaction of 3-chloro-4-fluoroaniline with ethyl cyanoacetate to form an intermediate, which is then cyclized to produce the pyrazole ring. The final step involves the reaction with N,N-dimethylformamide dimethyl acetal to yield this compound .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route with optimization for scale-up. This includes ensuring high purity and yield through controlled reaction conditions and purification processes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although specific conditions and products are not extensively documented.
Reduction: The compound can be reduced under specific conditions, potentially altering its functional groups.
Substitution: this compound can participate in substitution reactions, particularly involving its aromatic ring and cyano group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine or nitric acid
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Introduction to Binucleine 2
This compound is a small molecule that serves as a highly isoform-specific inhibitor of the Drosophila Aurora B kinase, which plays a critical role in cell division. It has garnered attention in the field of cancer research due to its unique properties that allow for targeted inhibition of Aurora B without affecting other kinases in the Aurora family. This specificity provides a valuable tool for investigating the mechanisms of cytokinesis and the broader implications of Aurora B activity in cell biology.
Specificity and Inhibition
This compound operates by binding to the ATP-binding pocket of the Aurora B kinase, exhibiting competitive inhibition with a value of approximately 0.36 µM . Its isoform specificity is attributed to interactions with specific residues within the active site, particularly hydrophobic interactions with the "gatekeeper" residue, which is crucial for its selective inhibition . This selectivity is vital because most Aurora kinase inhibitors lack this characteristic, leading to off-target effects.
Cellular Effects
Experimental studies reveal that treatment with this compound results in significant defects in mitosis and cytokinesis. For instance, Drosophila Kc167 cells treated with this compound exhibited abnormal cell division, highlighting its effectiveness in disrupting normal cellular processes . Notably, it was found that while Aurora B activity is essential for contractile ring assembly, it is not required during the ingression phase of cytokinesis .
Cytokinesis Studies
This compound has been employed extensively to explore the role of Aurora B kinase in cytokinesis. Its ability to inhibit this specific kinase allows researchers to dissect the contributions of Aurora B to various stages of cell division without confounding effects from other kinases. For example, studies have shown that while Aurora B is crucial for assembling contractile rings, its activity is not necessary once these structures are formed . This finding challenges previous assumptions about the role of Aurora B during cytokinesis.
Investigating Protein Localization
The compound has also been utilized to study protein localization dynamics during mitosis. For instance, it was observed that treatment with this compound affects the localization of Polo-like kinase at the midbody, indicating that Aurora B activity is necessary for maintaining Polo at this site after its recruitment . Such insights are critical for understanding how kinases interact and regulate each other during cell division.
Development of Selective Kinase Inhibitors
The insights gained from using this compound have broader implications for drug development. By demonstrating that hydrophobic interactions can confer specificity in kinase inhibition, researchers can design new inhibitors that target specific kinases more effectively. This approach could lead to advancements in therapeutic strategies for diseases such as cancer where aberrant kinase activity is prevalent .
Table: Key Findings from this compound Research
Study | Focus | Key Findings |
---|---|---|
Smurnyy et al., 2010 | Cytokinesis | This compound inhibits Aurora B activity; not required during ring ingression. |
Gassmann et al., 2004 | Protein Localization | Affects INCENP localization; shares phenotypes with RNAi depletion of Aurora B. |
Carmena et al., 2012 | Kinase Interactions | Polo localization at midbody requires Aurora B; this compound disrupts this process. |
Mechanism of Action
Binucleine 2 exerts its effects by specifically inhibiting the activity of Drosophila Aurora B kinase. This kinase is a critical component of the chromosomal passenger complex, which regulates various stages of mitosis and cytokinesis. By inhibiting Aurora B kinase, this compound disrupts the formation of the microtubule midzone and the completion of cytokinesis, leading to defects in cell division .
Comparison with Similar Compounds
Structural Analogs of Binucleine 2
This compound derivatives with modified substituents on the benzamide core were synthesized to explore structure-activity relationships (SAR). Key findings include:
- 3-Halo (Cl, Br) and 3,4-di-Cl derivatives exhibited potent inhibition (ED50: 5–10 µM).
Table 1: Activity of this compound Derivatives
Substituent Position | ED50 (µM) | Activity Level |
---|---|---|
3-Cl | 5–10 | High |
3,4-di-Cl | 5–10 | High |
4-Cl | >100 | Inactive |
2,4-di-Cl | >100 | Inactive |
The data highlight the necessity of 3-position substituents for activity, likely due to enhanced hydrophobic interactions with Aurora B’s hinge region .
Isoform and Species Selectivity
This compound’s specificity for Drosophila Aurora B contrasts with pan-Aurora inhibitors (e.g., Staurosporine) and human Aurora B inhibitors (e.g., Barasertib).
Key Comparisons:
Tyr156 in humans) . Barasertib (AZD1152), a clinical Aurora B inhibitor, targets human Aurora B (IC50: 0.37 nM) but is ineffective in Drosophila .
Table 2: Selectivity Profiles
Compound | Target Kinase | IC50/ED50 | Species Selectivity |
---|---|---|---|
This compound | Aurora B | 5–10 µM | Drosophila only |
Barasertib | Aurora B | 0.37 nM | Human only |
Staurosporine | Pan-kinase | 10–100 nM | Broad |
MLN8054 | Aurora A > Aurora B | 4–40 nM | Human/Xenopus |
Mechanistic Divergence from RNAi and Other Inhibitors
This compound and Aurora B RNAi yield similar cytokinesis defects, but differences in INCENP localization reveal distinct mechanisms:
- RNAi depletion : INCENP localizes to chromosome arms during prometaphase .
- This compound treatment : INCENP aggregates without colocalizing with Aurora B or DNA, suggesting direct kinase inhibition disrupts CPC dynamics .
In contrast, Hesperadin , a human Aurora B inhibitor, blocks INCENP recruitment to centromeres but preserves CPC integrity .
Phenotypic Comparison with Other Cytokinesis Inhibitors
Table 3: Phenotypic Effects of Cytokinesis Inhibitors
Compound | Phospho-H3 Inhibition | INCENP Localization | Contractile Ring Defects |
---|---|---|---|
This compound | Yes (Ser-10) | Aggregated | Yes |
Hesperadin | Yes | Absent at centromere | Yes |
Blebbistatin | No | Normal | Yes (Myosin II inhibition) |
Cytochalasin D | No | Normal | Yes (Actin disruption) |
This compound uniquely combines Aurora B-selective kinase inhibition with CPC disorganization , making it a tool to study kinase-dependent vs. structural roles of Aurora B .
Research Implications and Limitations
- Strengths : this compound’s isoform specificity enables precise dissection of Aurora B’s roles in Drosophila cytokinesis without off-target effects .
- Limitations: Limited cross-species applicability restricts translational use. Derivatives with improved pharmacokinetics are needed for mammalian studies .
Biological Activity
Binucleine 2 is a small molecule inhibitor that specifically targets the Aurora B kinase, a key regulator of cell division. This compound has garnered significant attention due to its isoform specificity and its implications for cancer therapy. The following sections provide a detailed overview of the biological activity of this compound, including its mechanism of action, experimental findings, and case studies.
This compound functions primarily as an isoform-specific inhibitor of Drosophila Aurora B kinase. It operates by binding to the active site of the kinase, which is crucial for its enzymatic activity. Research has identified a specific residue within the active site that contributes to this selectivity, allowing this compound to inhibit Aurora B without significantly affecting other kinases such as Aurora A or human Aurora B . The compound exhibits ATP-competitive inhibition with a for ATP of approximately and an inhibition constant of about .
Cytokinesis and Cell Division
Studies have demonstrated that treatment with this compound leads to distinct phenotypic changes in Drosophila cells during cytokinesis. Notably, inhibition of Aurora B activity does not impede the ingression of the cleavage furrow, suggesting that while Aurora B is critical for contractile ring assembly, its activity is not necessary for ring ingression itself . This finding challenges previous assumptions about the role of Aurora B in cytokinesis.
Comparative Studies
A comparative analysis between cells treated with this compound and those subjected to RNA interference (RNAi) targeting Aurora B revealed similar phenotypic outcomes. Both treatments resulted in defects in cytokinesis, highlighting the effectiveness of this compound as a tool for studying the Aurora B pathway . Furthermore, experiments involving different cell lines (e.g., HeLa and S2 cells) indicated that this compound's effects are consistent across various contexts, reinforcing its potential utility in cancer research .
Data Tables
The following table summarizes key findings from studies investigating the effects of this compound on cell division:
Case Studies
- Drosophila Model : Research using Drosophila cells has shown that this compound effectively inhibits Aurora B without affecting other related kinases. This specificity allows researchers to dissect the roles of various kinases in cell division processes more clearly .
- Human Cell Lines : In studies involving human HeLa cells, treatment with this compound resulted in significant cytokinesis defects similar to those observed with direct RNAi against Aurora B, indicating its potential as a therapeutic agent in cancer treatment by targeting specific pathways involved in tumor cell proliferation .
- Cytoskeletal Dynamics : Additional investigations into the effects of this compound on actin polymerization revealed that while it does not directly affect actin dynamics, it influences cellular structures critical for cytokinesis by disrupting localization patterns of proteins involved in these processes .
Q & A
Basic Research Questions
Q. How can researchers design experiments to validate the isoform-specific inhibition of Aurora B kinase by Binucleine 2 in Drosophila models?
- Methodological Answer : Utilize comparative phenotypic analysis between this compound-treated cells and Aurora B RNAi knockdowns. Measure mitotic defects (e.g., chromosome alignment, spindle integrity) using fluorescence microscopy and quantitative metrics (e.g., binucleation frequency). Include controls for off-target effects by testing this compound against other Aurora kinase isoforms (e.g., Aurora A) .
- Key Data : Structural analysis shows this compound binds specifically to the hinge region Ile132 residue in Drosophila Aurora B, absent in other isoforms .
Q. What experimental models are most appropriate for studying this compound’s cellular effects?
- Methodological Answer : Drosophila S2 cells are optimal due to conserved Aurora B function and compatibility with RNAi validation. For mammalian systems, use cell lines with overexpressed Drosophila Aurora B to assess cross-species activity. Include viability assays (e.g., propidium iodide staining) to distinguish cytostatic vs. cytotoxic effects .
Q. How can researchers confirm target engagement of this compound in live cells?
- Methodological Answer : Employ fluorescently tagged this compound derivatives (e.g., FITC conjugates) to visualize intracellular distribution via confocal microscopy. Validate binding specificity using competitive assays with unlabeled this compound or Aurora B mutants (e.g., Ile132Ser) .
Advanced Research Questions
Q. How should researchers resolve contradictions between this compound’s phenotypic outcomes and RNAi-mediated Aurora B depletion?
- Methodological Answer : Perform time-course experiments to differentiate acute vs. chronic inhibition. RNAi may deplete Aurora B entirely, while this compound’s reversible inhibition allows transient functional studies. Combine transcriptomic profiling (e.g., RNA-seq) to identify compensatory pathways activated in RNAi but not chemical inhibition .
- Example Contradiction : this compound does not disrupt early spindle formation, whereas Aurora B RNAi causes severe mitotic arrest, suggesting temporal or functional nuances in kinase activity .
Q. What strategies can elucidate this compound’s isoform specificity across divergent species?
- Methodological Answer : Use homology modeling and molecular docking to compare Aurora B kinase active sites (e.g., Drosophila vs. human). Test this compound in chimeric kinase constructs to identify critical residues (e.g., substitution of Ser134 in human Aurora B with Ile132). Pair with activity assays (e.g., ATPase inhibition) .
Q. How can researchers integrate this compound with orthogonal methods (e.g., CRISPR/Cas9) for functional genomics?
- Methodological Answer : Design combinatorial screens where this compound is applied to CRISPR-edited cell lines lacking Aurora B or its interactors. Use high-content imaging to quantify synthetic lethality or rescue phenotypes. Cross-reference with existing RNAi datasets to identify conserved pathways .
Q. What analytical frameworks are suitable for interpreting dose-response variability in this compound studies?
- Methodological Answer : Apply pharmacodynamic modeling to account for cell-cycle heterogeneity. Use single-cell RNA sequencing to correlate this compound concentration with mitotic phase-specific gene expression. Normalize data using internal controls (e.g., non-mitotic cells) .
Q. Methodological Considerations from Evidence
- Experimental Reproducibility : Document synthesis protocols for this compound derivatives (e.g., purity ≥95% via HPLC) and storage conditions (e.g., -80°C in DMSO) to ensure batch consistency .
- Data Contradiction Analysis : Adopt frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to iteratively refine hypotheses when discrepancies arise between chemical and genetic inhibition .
- Literature Synthesis : Use Boolean search strategies (e.g., "this compound" AND "Aurora kinase" NOT "cancer") in databases like PubMed to avoid biased sampling .
Q. Key Research Gaps Identified
Properties
IUPAC Name |
N'-[2-(3-chloro-4-fluorophenyl)-4-cyanopyrazol-3-yl]-N,N-dimethylmethanimidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN5/c1-19(2)8-17-13-9(6-16)7-18-20(13)10-3-4-12(15)11(14)5-10/h3-5,7-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCYLHJHZOUDLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=NN1C2=CC(=C(C=C2)F)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.